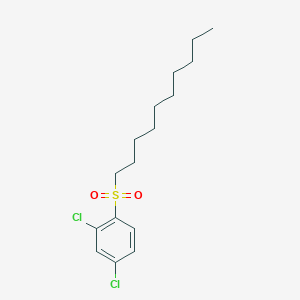
2,4-Dichloro-1-(decane-1-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(decane-1-sulfonyl)benzene is an organic compound characterized by the presence of two chlorine atoms and a decane-1-sulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(decane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where 2,4-dichlorobenzene is reacted with decane-1-sulfonyl chloride in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-(decane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as bromine, chlorine, and sulfuric acid are commonly used in substitution reactions involving this compound.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated or brominated derivatives of the original compound .
科学的研究の応用
2,4-Dichloro-1-(decane-1-sulfonyl)benzene has several scientific research applications:
作用機序
The mechanism of action of 2,4-Dichloro-1-(decane-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products . The pathways involved in these reactions are influenced by the presence of the chlorine atoms and the sulfonyl group, which affect the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzene: Lacks the decane-1-sulfonyl group, making it less reactive in certain substitution reactions.
1-Decanesulfonyl Chloride: Does not have the aromatic ring, limiting its applications in electrophilic aromatic substitution reactions.
Uniqueness
2,4-Dichloro-1-(decane-1-sulfonyl)benzene is unique due to the combination of the decane-1-sulfonyl group and the dichlorobenzene ring. This combination enhances its reactivity and allows for a broader range of chemical reactions and applications compared to its similar compounds .
特性
CAS番号 |
872676-41-0 |
|---|---|
分子式 |
C16H24Cl2O2S |
分子量 |
351.3 g/mol |
IUPAC名 |
2,4-dichloro-1-decylsulfonylbenzene |
InChI |
InChI=1S/C16H24Cl2O2S/c1-2-3-4-5-6-7-8-9-12-21(19,20)16-11-10-14(17)13-15(16)18/h10-11,13H,2-9,12H2,1H3 |
InChIキー |
XKKKQOAHWMDPSE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
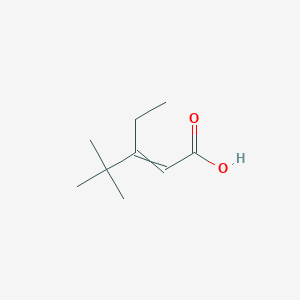
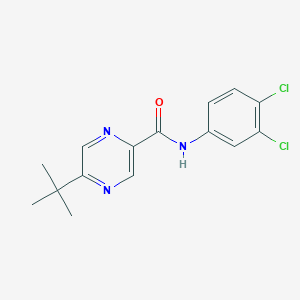
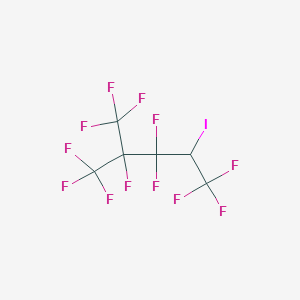
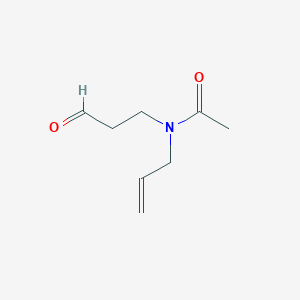
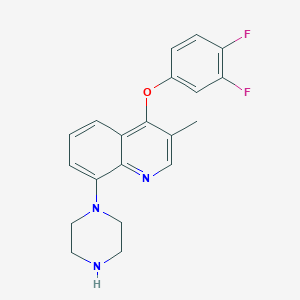
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
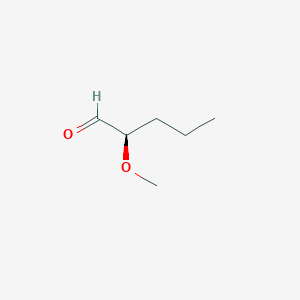
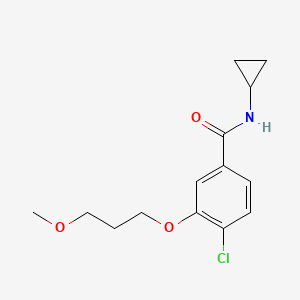
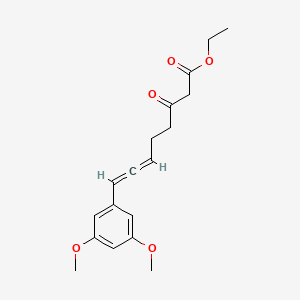
![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
